Thiocoraline

Description

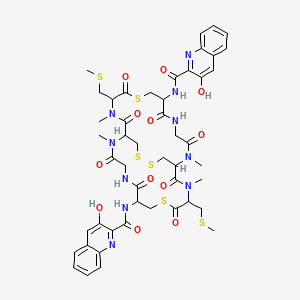

a depsipeptide from marine actinomycete, Micromonospora; structure given in first source

Properties

IUPAC Name |

3-hydroxy-N-[20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGKUQISSWRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56N10O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Thiocoraline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiocoraline | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333133 | |

| Record name | Thiocoraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173046-02-1 | |

| Record name | Thiocoraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Thiocoraline: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Fermentation, Extraction, Purification, and Biological Activity of a Potent Marine-Derived Antitumor Agent.

Thiocoraline, a novel thiodepsipeptide, stands as a significant discovery in the realm of marine natural products, exhibiting potent antitumor properties. First isolated from the marine actinomycete Micromonospora sp., this compound has garnered considerable interest within the scientific community for its unique mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Thiocoraline, tailored for researchers, scientists, and drug development professionals.

Discovery and Producing Organism

Thiocoraline was first isolated from the actinomycete strain L-13-ACM2-092, identified as a member of the genus Micromonospora.[1][2] This strain was discovered in a marine invertebrate collected from the coast of Mozambique.[3] Subsequent research also identified another producing strain, Micromonospora sp. ML1, isolated from a marine mollusc in the same geographical area.

Fermentation of Micromonospora sp. L-13-ACM2-092

The production of Thiocoraline is achieved through submerged fermentation of Micromonospora sp. L-13-ACM2-092. The following tables detail the fermentation media and conditions.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soluble Starch | 20 |

| Yeast Extract | 5 |

| NZ Amine | 5 |

| MOPS | 21 |

| Artificial Sea Water | to 1 L |

| pH | 7.0 |

Table 2: Production Medium Composition

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 2 |

| Peptone | 4 |

| CaCO₃ | 3 |

| Artificial Sea Water | to 1 L |

| pH | 7.2 |

Table 3: Fermentation Parameters

| Parameter | Value |

| Temperature | 28°C |

| Agitation | 250 rpm |

| Aeration | 1 vvm |

| Incubation Period | 5-7 days |

| Yield | ~1.5 mg/L |

Extraction and Purification of Thiocoraline

Thiocoraline is primarily located in the mycelium of the fermentation broth. The extraction and purification process is a multi-step procedure involving solvent extraction and chromatographic techniques.

Experimental Protocol: Extraction

-

The mycelial cake is separated from the fermentation broth by centrifugation.

-

The mycelium is extracted three times with methylene chloride (CH₂Cl₂).

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Purification

The crude extract is subjected to a series of chromatographic steps to isolate pure Thiocoraline.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel 60.

-

Mobile Phase: A stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Elution: Thiocoraline-containing fractions are eluted with a 98:2 (v/v) mixture of CHCl₃:MeOH.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water.

-

Detection: UV at 254 nm.

-

The following diagram illustrates the workflow for the extraction and purification of Thiocoraline.

Biological Activity and Mechanism of Action

Thiocoraline exhibits potent cytotoxic activity against a range of cancer cell lines.

Table 4: In Vitro Cytotoxicity of Thiocoraline

| Cell Line | Cancer Type | IC₅₀ (ng/mL) |

| P-388 | Murine Leukemia | 0.2 |

| A-549 | Human Lung Carcinoma | 0.4 |

| MEL-28 | Human Melanoma | 0.3 |

Thiocoraline's mechanism of action is primarily attributed to two distinct cellular effects: the inhibition of DNA polymerase α and the activation of the Notch signaling pathway.

Inhibition of DNA Polymerase α

Thiocoraline acts as a direct inhibitor of DNA polymerase α, a key enzyme involved in DNA replication. This inhibition leads to a halt in the S phase of the cell cycle, ultimately inducing apoptosis.

Activation of the Notch Signaling Pathway

Thiocoraline has also been shown to activate the Notch signaling pathway, which is known to play a role in tumor suppression in certain cancers. This activation involves the upregulation of the Notch1 receptor and its downstream target genes, such as HES1, HES5, and HEY2.

Conclusion

Thiocoraline represents a promising antitumor agent with a unique dual mechanism of action. The detailed methodologies for its fermentation, extraction, and purification provided in this guide offer a valuable resource for researchers seeking to further investigate its therapeutic potential. Further studies are warranted to fully elucidate its complex biological activities and to explore its development as a clinical candidate for cancer therapy.

References

- 1. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Thiocoraline, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture of Thiocoraline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocoraline is a potent antitumor thiodepsipeptide of marine origin, first isolated from the actinomycete Micromonospora sp.[1]. Its unique cyclic structure, featuring two 3-hydroxyquinaldic acid chromophores, underpins its primary mechanism of action as a DNA polymerase α inhibitor, leading to cell cycle arrest and antitumor activity[2][3]. This technical guide provides a comprehensive overview of the chemical structure of thiocoraline, including its physicochemical properties, and details the experimental methodologies for its characterization and biological evaluation. Furthermore, it elucidates the key signaling pathways modulated by thiocoraline, offering insights for ongoing drug discovery and development efforts.

Chemical Structure and Physicochemical Properties

Thiocoraline is a dimeric cyclic thiodepsipeptide with the molecular formula C₄₈H₅₆N₁₀O₁₂S₆ and a molar mass of approximately 1157.4 g/mol [4]. The core structure is a symmetrical bicyclic peptide scaffold containing a disulfide bridge[1]. Key structural features include:

-

Cyclic Depsipeptide Core: A macrocycle composed of amino and hydroxy acids linked by both amide and ester bonds.

-

Thiopeptide Nature: Incorporation of sulfur-containing amino acid residues.

-

3-Hydroxyquinaldic Acid Moieties: Two planar aromatic chromophores that are crucial for its DNA binding activity[1].

-

Disulfide Bridge: A covalent linkage that imparts conformational rigidity to the molecule.

The structural elucidation of thiocoraline was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography[1][5].

Physicochemical Data

A summary of the key physicochemical properties of thiocoraline is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₅₆N₁₀O₁₂S₆ | [4] |

| Molar Mass | 1157.4 g/mol | [4] |

| Appearance | White solid | |

| Solubility | Soluble in methanol and 0.1N HCl. Slightly soluble in water. | |

| XLogP3 | 3.2 | [4] |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 18 | [4] |

Table 1: Physicochemical Properties of Thiocoraline

Spectroscopic Data

While a complete, tabulated set of 1H and 13C NMR assignments from a primary publication could not be located within the scope of this search, the structural elucidation relied heavily on these techniques to define the connectivity and stereochemistry of the molecule[1][5]. High-resolution mass spectrometry (HR-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) were instrumental in determining the elemental composition and confirming the molecular weight[1].

Biological Activity and Mechanism of Action

Thiocoraline exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values typically in the nanomolar range. Its primary mechanism of action is the inhibition of DNA polymerase α, which leads to a blockage of DNA replication and subsequent cell cycle arrest in the G1 phase[2][3].

In Vitro Cytotoxicity

The cytotoxic effects of thiocoraline against a panel of human cancer cell lines are summarized in Table 2.

| Cell Line | Cancer Type | GI₅₀ (nM) | TGI (nM) | LC₅₀ (nM) |

| A-549 | Lung | 2.1 | 11 | >1000 |

| HT-29 | Colon | 5.2 | 100 | >1000 |

| LoVo | Colon | 1.1 | 5.8 | 650 |

| LoVo-DOX | Colon (MDR) | 96 | >1000 | >1000 |

| K-562 | Leukemia | 0.8 | 1.8 | 3.9 |

| SK-BR3 | Breast | 2.1 | 11 | >1000 |

| SK-MEL-28 | Melanoma | 1.6 | 7.2 | >1000 |

| IGROV | Ovary | 4.8 | 100 | >1000 |

| PANC-1 | Pancreas | 2.8 | 18 | >1000 |

| DU-145 | Prostate | 4.1 | 100 | >1000 |

| LN-CaP | Prostate | 0.9 | 2.8 | 8.2 |

| HeLa | Cervix | 2.5 | 16 | >1000 |

Table 2: In Vitro Cytotoxicity of Thiocoraline against Human Cancer Cell Lines. GI₅₀: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC₅₀: concentration for 50% cell killing. Data adapted from[5].

Signaling Pathways Modulated by Thiocoraline

Recent research has unveiled that thiocoraline's antitumor effects are also mediated through the modulation of key cellular signaling pathways, including the Notch and PI3K/Akt pathways.

Notch Signaling Pathway

Thiocoraline has been shown to activate the Notch signaling pathway in neuroendocrine tumor cells[6]. This activation leads to an increase in the expression of downstream target genes such as HES1, HES5, and HEY2, which are involved in cell differentiation and proliferation.

PI3K/Akt/BCRP Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. In the context of thiocoraline, this pathway has been implicated in the development of drug resistance. Activation of Akt can lead to the upregulation of the breast cancer resistance protein (BCRP), an ABC transporter that can efflux thiocoraline from the cell, thereby reducing its cytotoxic efficacy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of thiocoraline.

Cell Culture and Cytotoxicity Assay (SRB Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of thiocoraline for 72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀, TGI, and LC₅₀ values from the dose-response curves[5].

DNA Polymerase α Inhibition Assay (Primer Extension Assay)

-

Reaction Mixture: Prepare a reaction mixture containing a 32P-labeled primer annealed to a template DNA, dNTPs, and purified DNA polymerase α.

-

Inhibitor Addition: Add varying concentrations of thiocoraline to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled DNA fragments by autoradiography and quantify the band intensities to determine the extent of inhibition[2].

Western Blot Analysis for Signaling Pathway Components

-

Cell Lysis: Lyse thiocoraline-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Notch1, p-Akt, Akt, BCRP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[6].

Luciferase Reporter Assay for Notch Signaling

-

Cell Transfection: Co-transfect cells with a Notch-responsive luciferase reporter construct (e.g., containing CSL binding sites) and a constitutively active Renilla luciferase construct (for normalization).

-

Drug Treatment: Treat the transfected cells with thiocoraline.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of thiocoraline on Notch signaling.

Conclusion

Thiocoraline remains a molecule of significant interest in the field of oncology due to its potent and specific mechanism of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities. The elucidation of its impact on key signaling pathways such as Notch and PI3K/Akt opens new avenues for therapeutic strategies, including combination therapies to overcome potential resistance mechanisms. The experimental protocols outlined herein provide a foundation for researchers to further investigate the therapeutic potential of thiocoraline and its analogs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocoraline | C48H56N10O12S6 | CID 485475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. farmamol.web.uah.es [farmamol.web.uah.es]

- 6. Thiocoraline alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PMC [pmc.ncbi.nlm.nih.gov]

Thiocoraline-Induced G1 Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism by which thiocoraline, a marine-derived thiodepsipeptide, induces G1 phase cell cycle arrest in cancer cells. It details the molecular pathways, presents quantitative data from key studies, and provides standardized protocols for relevant experimental procedures.

Thiocoraline, originally isolated from the marine actinomycete Micromonospora marina, is a potent antitumor agent with a unique mechanism of action.[1][2][3] It exhibits significant cytotoxic activity at nanomolar concentrations across various human cancer cell lines, including those from lung, breast, colon, renal, and melanoma cancers.[4][5][6] A primary mode of its antitumor activity is the induction of profound perturbations in the cell cycle, most notably causing a robust arrest in the G1 phase.[2][7][8]

Molecular Mechanism of G1 Arrest

Thiocoraline employs a multi-faceted approach to halt cell cycle progression at the G1/S checkpoint. The primary mechanisms identified involve the direct inhibition of DNA replication machinery and the modulation of key cell cycle regulatory pathways.

1.1 Inhibition of DNA Polymerase Alpha

A central mechanism of thiocoraline's action is the inhibition of DNA replication.[2][7] Studies using primer extension assays have demonstrated that thiocoraline directly inhibits the elongation of DNA strands by DNA polymerase alpha.[7][9] This inhibition occurs at concentrations that are consistent with those required for cell cycle arrest and cytotoxicity, suggesting it is a primary cause of the observed G1 block.[7] Unlike many other DNA-binding agents, thiocoraline does not inhibit topoisomerase II or cause direct DNA breakage.[5][7]

1.2 Modulation of the Notch Signaling Pathway

In specific cancer cell types, such as medullary thyroid cancer and carcinoid tumors, thiocoraline has been shown to be a potent activator of the Notch signaling pathway.[8][10][11][12] Activation of Notch signaling is known to have a tumor-suppressive role in some neuroendocrine tumors.[10] Thiocoraline treatment leads to a dose-dependent increase in the expression of Notch isoforms and their downstream targets (e.g., HES1, HEY1, HEY2).[8][10] This activation of Notch signaling is strongly correlated with the induction of G1 cell cycle arrest.[8]

1.3 Impact on Core Cell Cycle Regulators

The arrest in G1 phase is executed by altering the balance of key regulatory proteins that govern the G1-to-S phase transition.

-

Upregulation of CDK Inhibitors (p21 and p27): Thiocoraline treatment leads to a significant increase in the protein levels of the cyclin-dependent kinase (CDK) inhibitors p21 (WAF1/Cip1) and p27 (Kip1).[8] These proteins are critical negative regulators of the cell cycle, binding to and inhibiting the activity of G1-associated cyclin-CDK complexes.

-

Downregulation of G1 Cyclins: Concurrently, thiocoraline causes a marked decrease in the expression of Cyclin D1 and Cyclin B1.[8] Cyclin D1 is essential for progression through the G1 phase, as it complexes with CDK4 and CDK6 to initiate the phosphorylation of the Retinoblastoma protein (Rb).[8] The reduction in Cyclin D1 levels effectively dismantles this crucial G1-promoting complex.

The culmination of these events—the upregulation of p21/p27 and downregulation of Cyclin D1—leads to the inhibition of CDK4/6 activity. This prevents the hyper-phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby enforcing a G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the cytotoxic effects and cell cycle distribution changes induced by thiocoraline in various cancer cell lines.

Table 1: Cytotoxicity of Thiocoraline (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| LoVo | Human Colon Cancer | 500 nM | [7] |

| SW620 | Human Colon Cancer | 15 nM | [7] |

| MTC-TT | Medullary Thyroid Cancer | 7.6 nM | [8][10] |

| P-388 | Murine Leukemia | 0.002 µg/mL | [3][6] |

| A-549 | Human Lung Adenocarcinoma | 0.002 µg/mL | [3][6] |

| HT-29 | Human Colon Adenocarcinoma | 0.01 µg/mL | [6] |

| MEL-28 | Human Melanoma | 0.002 µg/mL | [3][6] |

Table 2: Effect of Thiocoraline on Cell Cycle Phase Distribution in MTC-TT Cells

| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control | 56.4 | 19.1 | 24.5 | [8] |

| Thiocoraline (10 nM) | 71.9 | 11.5 | 16.6 | [8] |

Note: Data represents one of three independent experiments as reported in the source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize thiocoraline-induced G1 arrest.

3.1 Cell Culture and Thiocoraline Treatment

-

Cell Seeding: Culture human cancer cells (e.g., MTC-TT, LoVo, SW620) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Preparation: Prepare a stock solution of thiocoraline in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

-

Application: When cells reach 60-70% confluency, replace the existing medium with the thiocoraline-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest thiocoraline dose.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

3.2 Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.[13][14]

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then combine with the supernatant containing any floating cells.

-

Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells per sample.

-

Fixation: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).[14]

-

Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with 3-5 mL of PBS.[14][15]

-

Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark to ensure RNA degradation and stoichiometric DNA staining.[15]

-

Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the fluorescence emission in the appropriate channel (typically ~617 nm). Gate the single-cell population to exclude debris and aggregates.

-

Data Interpretation: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2n DNA content), and the second, smaller peak represents cells in the G2/M phase (4n DNA content). The region between these two peaks represents cells in the S phase.[16]

3.3 Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect changes in the protein levels of p21, p27, and Cyclin D1.[17][18]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]

-

SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel at 100-150 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[18][19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p21, p27, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

3.4 In Vitro CDK Kinase Assay

This protocol measures the activity of specific CDK complexes (e.g., CDK4/6) immunoprecipitated from cell lysates.[20][21]

-

Immunoprecipitation: Lyse treated and control cells in a non-denaturing lysis buffer. Incubate 200-500 µg of protein lysate with an antibody specific to CDK4 or CDK6 overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-CDK complex.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with a kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in 50 µL of kinase assay buffer containing a substrate (e.g., recombinant Rb protein), 10 µM ATP, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle shaking.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated substrate. The intensity of the band corresponding to the phosphorylated Rb is proportional to the kinase activity.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Thiocoraline - Wikipedia [en.wikipedia.org]

- 3. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. First Natural Analogs of the Cytotoxic Thiodepsipeptide Thiocoraline A from a Marine Verrucosispora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiocoraline alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiocoraline alters neuroendocrine phenotype and activates the Notch pathway in MTC-TT cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiocoraline activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiocoraline activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 15. scribd.com [scribd.com]

- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. bio-rad.com [bio-rad.com]

- 20. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

Biosynthesis of Thiocoraline: A Nonribosomal Peptide Synthetase-Driven Assembly Line

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocoraline, a potent antitumor thiodepsipeptide, represents a fascinating example of microbial natural product biosynthesis.[1][2] Its unique dimeric and cyclic structure, featuring a quinolinic acid chromophore, is assembled by a sophisticated enzymatic machinery centered around nonribosomal peptide synthetases (NRPSs). This technical guide provides a comprehensive overview of the biosynthesis of thiocoraline, with a particular focus on the core NRPS-mediated assembly line. We delve into the genetic organization of the biosynthetic gene cluster, the domain architecture of the key NRPS enzymes, and the catalytic steps involved in the formation of this complex molecule. This document also collates available quantitative data and outlines key experimental protocols relevant to the study of thiocoraline biosynthesis, aiming to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction to Thiocoraline and its Bioactivity

Thiocoraline is a microbial secondary metabolite originally isolated from the marine actinomycete Micromonospora sp.[1][2] It exhibits significant antitumor activity, which is attributed to its ability to bis-intercalate into DNA, thereby inhibiting DNA and RNA synthesis.[2] The complex chemical structure of thiocoraline, a cyclic depsipeptide, is a hallmark of nonribosomal peptide synthesis, a modular enzymatic pathway for the production of a wide array of bioactive peptides in microorganisms.

The Thiocoraline Biosynthetic Gene Cluster (BGC)

The genetic blueprint for thiocoraline biosynthesis is encoded in a dedicated gene cluster, designated as the tio cluster. Sequencing of the genomic DNA from Micromonospora sp. ML1 revealed a 64.6 kbp region containing 36 complete and two incomplete open reading frames (ORFs) responsible for the production of thiocoraline.[1] Heterologous expression of a 53 kbp sub-cluster containing 26 of these ORFs in Streptomyces albus and Streptomyces lividans successfully led to the production of thiocoraline, confirming the identity and functionality of the cloned gene cluster.[1]

The Core Machinery: Nonribosomal Peptide Synthetases (NRPSs)

The heart of the thiocoraline biosynthetic pathway lies in a set of large, multidomain enzymes known as nonribosomal peptide synthetases (NRPSs). These enzymes function as a molecular assembly line, sequentially incorporating and modifying amino acid building blocks to construct the peptide backbone of thiocoraline.

Key NRPS Enzymes: TioR and TioS

Based on bioinformatic analysis and gene inactivation studies, the NRPSs TioR and TioS are proposed to be the central enzymes responsible for the assembly of the thiocoraline peptide backbone.[1] The modular organization of these enzymes follows the co-linearity rule, where the sequence of modules and their constituent domains corresponds to the sequence of amino acids in the final product.

Domain Architecture of Thiocoraline NRPSs

Each module of an NRPS is typically composed of a set of core and optional domains that perform specific catalytic functions. The fundamental domains include:

-

Adenylation (A) domain: Responsible for the selection and activation of a specific amino acid substrate via ATP-dependent adenylation.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (PPt) arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-PCP of the current module and the peptidyl-S-PCP of the preceding module.

In addition to these core domains, the thiocoraline NRPSs feature specialized domains that contribute to the unique structure of the final product. A notable feature of the tio cluster is the presence of more NRPS modules than would be predicted based on the number of amino acids in thiocoraline, suggesting additional regulatory or biosynthetic roles for some of these enzymes.[1] For instance, two other NRPSs, TioY and TioZ, are hypothesized to be involved in the synthesis of a small regulatory peptide.[1]

Biosynthetic Pathway of Thiocoraline

The biosynthesis of thiocoraline can be dissected into three key stages: initiation, elongation, and termination/cyclization.

Initiation: The Starter Unit

The biosynthesis is initiated with the unusual starter unit, 3-hydroxy-quinaldic acid. A proposed pathway for its formation exists, and its activation is a critical first step in the assembly process.[1]

Elongation: The NRPS Assembly Line

The activated starter unit is loaded onto the first module of the NRPS assembly line. The subsequent elongation cycles involve the sequential action of the C, A, and T domains within each module of TioR and TioS to incorporate and link the constituent amino acids.

Termination and Cyclization

The final step in the biosynthesis is the release of the fully assembled peptide chain from the NRPS. This is typically catalyzed by a Thioesterase (TE) domain, which often facilitates the cyclization of the peptide to form the mature natural product.

Quantitative Data

While detailed production titers and enzyme kinetic data for thiocoraline biosynthesis are not extensively reported in the available literature, some quantitative information regarding its biological activity has been published.

| Compound | Cell Line | IC50 | Reference |

| Thiocoraline | P-388 | 0.002 µg/mL | [2] |

| Thiocoraline | A-549 | 0.002 µg/mL | [2] |

| Thiocoraline | MEL-28 | 0.002 µg/mL | [2] |

| Compound | Organism | MIC | Reference |

| Thiocoraline | Gram-positive bacteria | 0.03 µg/mL |

Experimental Protocols

Gene Inactivation in Micromonospora sp.

Gene knockouts in Micromonospora sp. can be achieved through homologous recombination using a temperature-sensitive, conjugative plasmid.

Materials:

-

Micromonospora sp. strain

-

E. coli donor strain (e.g., ET12567/pUZ8002)

-

Gene replacement vector (e.g., a derivative of pKC1139) containing flanking regions of the target gene and a resistance marker.

-

Appropriate antibiotics for selection.

-

Culture media (e.g., ISP4 for conjugation, oatmeal agar for sporulation).

Procedure:

-

Construct the gene replacement vector: Clone the upstream and downstream flanking regions of the target gene into the vector.

-

Conjugation: Transfer the vector from the E. coli donor to Micromonospora sp. via intergeneric conjugation on a suitable medium like ISP4.

-

Selection of single-crossover mutants: Select for exconjugants that have integrated the plasmid into the chromosome by homologous recombination.

-

Induce second crossover: Culture the single-crossover mutants under conditions that favor the excision of the plasmid, leading to either gene replacement or reversion to wild type.

-

Screen for double-crossover mutants: Identify the desired knockout mutants by screening for the appropriate antibiotic resistance phenotype and confirm the gene deletion by PCR and Southern blot analysis.

Heterologous Expression of the Thiocoraline BGC in Streptomyces albus

The large tio gene cluster can be heterologously expressed in a suitable Streptomyces host.

Materials:

-

Cosmid or BAC library of Micromonospora sp. genomic DNA.

-

Streptomyces albus host strain (e.g., J1074).

-

E. coli donor strain.

-

Integrative vector (e.g., pSET152-based).

-

Appropriate antibiotics for selection.

Procedure:

-

Identify and clone the BGC: Screen the genomic library to identify clones containing the tio cluster.

-

Subclone the BGC into an integrative vector: Transfer the entire BGC into a vector that can be integrated into the Streptomyces chromosome.

-

Conjugation: Introduce the vector into S. albus via conjugation.

-

Selection of integrants: Select for strains that have successfully integrated the BGC.

-

Fermentation and analysis: Culture the recombinant S. albus strain and analyze the culture extracts for the production of thiocoraline using techniques like HPLC and mass spectrometry.

In Vitro Assay for NRPS Adenylation Domain Activity

The substrate specificity of the adenylation domains of TioR and TioS can be determined using an ATP-PPi exchange assay.

Materials:

-

Purified adenylation domain protein.

-

Amino acid substrates.

-

ATP.

-

Sodium pyrophosphate (PPi) labeled with ³²P.

-

Reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Scintillation cocktail and counter.

Procedure:

-

Set up the reaction: Combine the purified A-domain, ATP, the amino acid substrate, and ³²P-labeled PPi in the reaction buffer.

-

Incubate: Allow the reaction to proceed at an optimal temperature for a defined period.

-

Quench the reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Isolate ATP: Separate the radiolabeled ATP from the unincorporated PPi, for instance, by charcoal binding.

-

Measure radioactivity: Quantify the amount of ³²P incorporated into ATP using a scintillation counter. The rate of this exchange is dependent on the presence of the cognate amino acid for the A-domain.

Visualizations

Thiocoraline Biosynthesis Logical Flow

Caption: Logical workflow of thiocoraline biosynthesis.

NRPS Module Domain Organization

References

- 1. Deciphering the biosynthesis pathway of the antitumor thiocoraline from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Thiocoraline as a DNA Bisintercalator

Introduction

Thiocoraline is a potent antitumor thiodepsipeptide natural product, first isolated from the marine actinomycete Micromonospora marina.[1][2][3] Structurally, it belongs to a class of C₂-symmetric bicyclic peptides characterized by two planar heteroaromatic chromophores, which are responsible for its primary mechanism of action: DNA bisintercalation.[4][5] Unlike other bisintercalators such as echinomycin which contain a quinoxaline ring system, thiocoraline possesses a 3-hydroxyquinaldic acid (3HQA) system.[6][7] This unique structural feature confers a distinct mode of action, primarily the inhibition of DNA polymerase α-mediated DNA elongation, leading to cell cycle arrest and potent cytotoxicity against a broad spectrum of cancer cell lines.[6][8][9] This document provides a comprehensive technical overview of thiocoraline, focusing on its mechanism, quantitative activity, and the experimental protocols used for its characterization.

Chemical and Structural Properties

Thiocoraline (Molecular Formula: C₄₈H₅₆N₁₀O₁₂S₆) is a cyclic thiodepsipeptide.[10][11] Its structure features a rigid bicyclic peptide core with two pendant 3-hydroxy-2-quinolinecarboxamide moieties.[4] This arrangement gives the molecule a "staple" shape, which is crucial for its ability to clamp across the DNA double helix.[5] The biosynthesis of thiocoraline is complex, involving a nonribosomal peptide synthetase (NRPS) assembly line.[3][12]

Mechanism of Action: DNA Bisintercalation

The primary mechanism of thiocoraline's antitumor activity is its function as a DNA bisintercalator. The two planar quinoline rings insert themselves between two stacked DNA base pairs, effectively clamping the DNA.[13][14] This interaction physically distorts the DNA helix and inhibits processes that require DNA strand separation or translocation of enzymes along the DNA template.

Single-molecule optical tweezers experiments have revealed that thiocoraline binds to DNA with an extremely slow dissociation rate, leading to a long-lived complex (hours).[15] This is partially due to a long-lived mono-intercalated intermediate state.[15] DNA footprinting and fluorescence melting experiments have shown that thiocoraline exhibits a preference for GC-rich sequences, particularly CpG steps.[13][16]

Caption: Thiocoraline's mechanism of DNA bisintercalation and subsequent inhibition.

Quantitative DNA Binding Data

The interaction between thiocoraline and DNA has been quantified using various biophysical techniques.

| Parameter | Value | Method |

| Binding Affinity (Kd) | 77 ± 13 nM | Single-Molecule Optical Tweezers |

| Binding Site Size (n) | 3.84 ± 0.12 bp | Single-Molecule Optical Tweezers |

[17]

Cellular Effects and Biological Consequences

Thiocoraline's binding to DNA triggers a cascade of cellular events, culminating in cell cycle arrest and cytotoxicity. A key differentiator for thiocoraline is its specific inhibition of DNA polymerase α without affecting DNA topoisomerase II or causing direct DNA breakage.[8][9][18] This contrasts with other bisintercalators that often function as topoisomerase II poisons.[6]

The inhibition of DNA replication leads to a profound arrest in the G1 phase of the cell cycle and a significant decrease in the rate of S phase progression towards G2/M.[3][8][9][18] This effect has been consistently observed in various human cancer cell lines.[8][18]

Caption: Cellular signaling cascade initiated by thiocoraline.

Quantitative Antitumor Activity

Thiocoraline exhibits potent cytotoxic activity across a wide range of human cancer cell lines, with efficacy typically in the nanomolar range.[2][13]

| Cell Line | Cancer Type | GI₅₀ (nM) * | TGI (nM) ** | LC₅₀ (nM) *** | Reference |

| SW620 | Colon | 15 (IC₅₀) | - | - | [8] |

| LoVo | Colon | 500 (IC₅₀) | - | - | [8] |

| A549 | Lung | 2.5 | 4.7 | 95.6 | [5] |

| HT-29 | Colon | 5.3 | 24.3 | >100 | [5] |

| K-562 | Leukemia | 0.9 | 1.4 | 2.3 | [5] |

| U251 | Glioblastoma | 2.0 | 4.3 | 9.2 | [5] |

| MCF-7 | Breast | 2.2 | 4.2 | 8.1 | [5] |

| NCI-H460 | Lung | 1.5 | 2.5 | 4.2 | [5] |

| DU-145 | Prostate | 4.1 | 18.2 | 80.2 | [5] |

| LNCaP | Prostate | 1.2 | 2.1 | 3.6 | [5] |

| IGROV | Ovary | 3.9 | 22.6 | >100 | [5] |

| LoVo-Dox | Colon (MDR) | 208 | >100 | >100 | [5] |

| P-388 | Leukemia | Potent | - | - | [2] |

| MEL-28 | Melanoma | Potent | - | - | [2] |

-

GI₅₀: Concentration causing 50% growth inhibition.[13] ** TGI: Concentration causing total growth inhibition.[13] *** LC₅₀: Concentration causing 50% net cell killing.[13]

Key Experimental Protocols

DNA Footprinting Assay (DNase I)

This technique is used to identify the specific DNA sequences where thiocoraline binds.

Methodology:

-

DNA Preparation: A DNA fragment of interest (e.g., from a plasmid) is labeled at one end with a radioactive isotope (e.g., ³²P).[5]

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of thiocoraline to allow for binding equilibrium to be reached.

-

Enzymatic Digestion: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone at sites not protected by the bound ligand.

-

Analysis: The resulting DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.

-

Visualization: The gel is exposed to X-ray film (autoradiography). The binding sites of thiocoraline appear as "footprints"—gaps in the ladder of DNA fragments where DNase I was blocked from cleaving.[13]

Caption: Workflow for DNase I footprinting to map thiocoraline binding sites.

Cell Cycle Analysis (BrdU/DNA Biparametric Flow Cytometry)

This method provides detailed information on the cell cycle perturbations induced by thiocoraline.[8][9]

Methodology:

-

Cell Culture and Treatment: Human cancer cells (e.g., LoVo, SW620) are cultured and treated with thiocoraline for various durations.[8]

-

BrdU Labeling: Cells are pulsed with bromodeoxyuridine (BrdU), a thymidine analog, which is incorporated into the DNA of cells actively undergoing replication (S phase).[8]

-

Fixation and Permeabilization: Cells are harvested and fixed (e.g., with 70% ethanol) to preserve their cellular state.

-

Staining: Cells are treated to expose the incorporated BrdU and then stained with a fluorescently labeled anti-BrdU antibody. A DNA-intercalating dye (e.g., Propidium Iodide) is also added to stain for total DNA content.

-

Flow Cytometry: The dual-labeled cells are analyzed by a flow cytometer. The instrument measures the fluorescence intensity from both the anti-BrdU antibody (indicating S-phase activity) and the DNA dye (indicating cell cycle phase G1, S, or G2/M).

-

Data Analysis: The data is plotted as a biparametric histogram (BrdU vs. DNA content), allowing for precise quantification of cells in each phase of the cycle and their progression over time.[8]

Caption: Workflow for biparametric cell cycle analysis using flow cytometry.

Primer Extension Assay

This assay directly assesses the effect of thiocoraline on the processivity of DNA polymerase.[8][9]

Methodology:

-

Template-Primer Setup: A single-stranded DNA template is annealed to a shorter, radiolabeled primer.

-

Enzyme Reaction: The template-primer complex is incubated with DNA polymerase α in the presence of dNTPs and varying concentrations of thiocoraline.

-

Elongation: The DNA polymerase extends the primer, synthesizing a complementary DNA strand. Thiocoraline, if inhibitory, will cause premature termination of this elongation.[8]

-

Analysis: The reaction products are separated by size on a denaturing polyacrylamide gel.

-

Visualization: Autoradiography reveals the length of the synthesized DNA strands. Inhibition is observed as a decrease in the amount of full-length product and an accumulation of shorter, prematurely terminated fragments.[8]

Conclusion

Thiocoraline is a structurally unique DNA bisintercalator with a well-defined mechanism of action centered on the inhibition of DNA polymerase α. Its potent, nanomolar-level cytotoxicity against a broad panel of cancer cell lines, combined with its distinct mechanism that circumvents common resistance pathways associated with topoisomerase II inhibitors, makes it a compelling subject for further research and development. The detailed experimental protocols outlined herein provide a robust framework for the continued investigation of thiocoraline and its analogs as potential anticancer therapeutics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiocoraline - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. farmamol.web.uah.es [farmamol.web.uah.es]

- 6. researchgate.net [researchgate.net]

- 7. First Natural Analogs of the Cytotoxic Thiodepsipeptide Thiocoraline A from a Marine Verrucosispora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocoraline, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiocoraline | C48H56N10O12S6 | CID 485475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Deciphering the biosynthesis pathway of the antitumor thiocoraline from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocoraline, a cyclic thiodepsipeptide of marine origin, has demonstrated significant anti-tumor properties across a range of cancer cell lines. This technical guide provides an in-depth overview of the primary research on thiocoraline's anti-cancer activity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising natural product.

Mechanism of Action

Thiocoraline exerts its anti-tumor effects primarily through the inhibition of DNA polymerase alpha.[1][2][3] This inhibition disrupts DNA replication, leading to profound perturbations in the cell cycle.[1][2][3] Unlike some other anti-cancer agents, thiocoraline does not inhibit DNA-topoisomerase II or induce DNA breakage.[1][2]

The primary consequence of DNA polymerase alpha inhibition is cell cycle arrest. In human colon cancer cell lines LoVo and SW620, thiocoraline induces an arrest in the G1 phase and slows the progression through the S phase.[1][2][3][4] In contrast, studies on carcinoid cell lines (BON and H727) have shown that thiocoraline treatment leads to cell cycle arrest in the G2/M phase.[5] This suggests that the specific phase of cell cycle arrest may be cell-type dependent.

Beyond its direct impact on DNA synthesis, thiocoraline has been shown to modulate key signaling pathways involved in cancer progression. In carcinoid tumors, thiocoraline activates the Notch signaling pathway, which is known to have a tumor-suppressive role in neuroendocrine tumors.[5][6][7] This activation leads to a decrease in neuroendocrine tumor markers and a reduction in cell proliferation.[7]

Furthermore, research on breast cancer cells has indicated that the PI3K/Akt/BCRP signaling pathway may play a role in the development of resistance to thiocoraline.[8][9] Increased phosphorylation of Akt and expression of the BCRP transporter were associated with reduced sensitivity to the compound.[8]

dot

Caption: Thiocoraline's primary mechanism of action and downstream effects.

Quantitative Data on Anti-Tumor Activity

Thiocoraline has demonstrated potent cytotoxic activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| LoVo | Human Colon Adenocarcinoma | 15 | [4] |

| SW620 | Human Colon Adenocarcinoma | 500 | [4] |

| P-388 | Murine Leukemia | Potent | [10] |

| A-549 | Human Lung Carcinoma | Potent | [10] |

| MEL-28 | Human Melanoma | Potent | [10] |

| HCT-116 | Human Colon Carcinoma | Significant cytotoxicity | [4] |

| BON | Human Carcinoid | Proliferation decrease at 20 nM | [5] |

| H727 | Human Lung Carcinoid | Proliferation decrease at 20 nM | [5] |

| MCF-7 | Human Breast Adenocarcinoma | IC50 determined for resistance studies | [8] |

Experimental Protocols

Cell Culture

Human colon adenocarcinoma cell lines LoVo and SW620 are typically grown in RPMI-1640 medium supplemented with 10% fetal calf serum, 1% vitamins, and 1% glutamine at 37°C in a humidified 5% carbon dioxide atmosphere.[2]

Cytotoxicity and Clonogenic Assays

To assess the cytotoxic effects of thiocoraline, a standard clonogenic assay can be employed.[2]

-

Treatment: Exponentially growing cells are treated with varying concentrations of thiocoraline for defined periods (e.g., 1, 6, or 24 hours).

-

Plating: After treatment, cells are washed, and a specific number of viable cells (e.g., 800) are plated in fresh medium in petri dishes.

-

Incubation: Colonies are allowed to form over a period of 10-14 days.

-

Staining and Quantification: Colonies are stained with a solution like 1% crystal violet in 20% ethanol, and the number of colonies is counted. The plating efficiency of treated cells is compared to that of untreated controls.

dot

Caption: A generalized workflow for a clonogenic assay.

Cell Cycle Analysis

Bromodeoxyuridine (BrdU)/DNA biparametric flow cytometry is a key method to analyze cell cycle perturbations.[1][2][3]

-

BrdU Labeling: Cells are incubated with BrdU, a thymidine analog that is incorporated into newly synthesized DNA.

-

Fixation: Cells are fixed, typically with 70% ethanol.

-

DNA Denaturation: The DNA is partially denatured to allow antibody access to the incorporated BrdU.

-

Staining: Cells are stained with an anti-BrdU antibody (e.g., FITC-conjugated) and a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: The fluorescence of both BrdU and the DNA dye is measured for each cell, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

To investigate the effect of thiocoraline on specific signaling pathways, western blotting is performed.

-

Cell Lysis: Treated and untreated cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, total Akt, BCRP, Notch1, HES1, HES5, HEY2) and appropriate loading controls (e.g., GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways Implicated in Thiocoraline's Activity and Resistance

Notch Pathway Activation

In carcinoid tumor cells, thiocoraline has been shown to activate the Notch signaling pathway.[5][6][7] This pathway plays a crucial role in cell fate decisions and can act as a tumor suppressor in certain contexts.

dot

Caption: Activation of the Notch pathway by thiocoraline in carcinoid cells.

PI3K/Akt/BCRP Pathway and Drug Resistance

In breast cancer cells, the PI3K/Akt pathway has been implicated in the development of resistance to thiocoraline.[8][9] Activation of this pathway can lead to the upregulation of the drug efflux pump BCRP (Breast Cancer Resistance Protein), reducing the intracellular concentration of thiocoraline.

dot

Caption: The PI3K/Akt/BCRP pathway's role in thiocoraline resistance.

Conclusion

Thiocoraline is a potent anti-tumor agent with a well-defined primary mechanism of action targeting DNA polymerase alpha. Its ability to induce cell cycle arrest and modulate key signaling pathways like Notch underscores its potential as a therapeutic candidate. Further research is warranted to fully elucidate its activity in a broader range of cancers, to understand the nuances of its cell-type-specific effects on the cell cycle, and to develop strategies to overcome potential resistance mechanisms. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this promising marine natural product.

References

- 1. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of thiocoraline, a natural marine compound with anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocoraline activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Thiocoraline activates the Notch pathway in carcinoids and reduces tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiocoraline mediates drug resistance in MCF-7 cells via PI3K/Akt/BCRP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Thiocoraline: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocoraline, a cyclic thiodepsipeptide originally isolated from the marine actinomycete Micromonospora sp., has demonstrated potent antitumor and antimicrobial activities.[1][2][3] Its primary mechanism of action in cancer cells involves the inhibition of DNA polymerase alpha, leading to a halt in DNA replication and subsequent cell cycle arrest at the G1 phase.[4][5] Furthermore, thiocoraline has been shown to modulate critical signaling pathways, including the PI3K/Akt/BCRP and Notch pathways, which are pivotal in cell survival, proliferation, and drug resistance.[6][7] These characteristics make thiocoraline a compound of significant interest for cancer research and drug development.

This document provides detailed application notes and experimental protocols for the use of thiocoraline in a cell culture setting, intended to guide researchers in investigating its biological effects.

Data Presentation

Thiocoraline IC50 Values in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for thiocoraline across a range of human cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LoVo | Colon Carcinoma | Not explicitly stated, but effective concentrations for cell cycle arrest are in the nanomolar range. | [4][8] |

| SW620 | Colorectal Adenocarcinoma | More sensitive than LoVo cells to thiocoraline. | [9] |

| K-562 | Chronic Myelogenous Leukemia | GI50: ~2.4 nM | [10] |

| LNCaP | Prostate Carcinoma | GI50: ~2.4 nM | [10] |

| HT-29 | Colorectal Adenocarcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |

| DU-145 | Prostate Carcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |

| IGROV | Ovarian Carcinoma | GI50: ~2.4 nM (less sensitive based on TGI and LC50) | [10] |

| P-388 | Murine Leukemia | 0.002 µg/mL | [11] |

| A-549 | Lung Carcinoma | 0.002 µg/mL | [11] |

| MEL-28 | Melanoma | 0.002 µg/mL | [11] |

| BON | Carcinoid | Effective at nanomolar concentrations | [7] |

| H727 | Carcinoid | Effective at nanomolar concentrations | [7] |

Note: GI50 is the concentration for 50% growth inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by thiocoraline and a general experimental workflow for its application in cell culture.

Caption: Thiocoraline's mechanisms of action.

Caption: A typical workflow for thiocoraline experiments.

Experimental Protocols

Preparation of Thiocoraline Stock Solution

Materials:

-

Thiocoraline powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Thiocoraline is soluble in DMSO.[12] To prepare a stock solution (e.g., 1 mM), calculate the required mass of thiocoraline based on its molecular weight (1157.4 g/mol ).

-

Under sterile conditions, dissolve the weighed thiocoraline powder in the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When in use, a working solution can be prepared by diluting the stock solution in the appropriate cell culture medium to the final desired concentration.

Cell Culture and Treatment

Materials:

-

Selected cancer cell line (e.g., LoVo, SW620, MCF-7)

-

Complete growth medium appropriate for the cell line (e.g., Ham's F12 for LoVo, Eagle's MEM for MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics.[1][4]

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Thiocoraline stock solution

Protocol:

-

Culture the selected cell line in a humidified incubator at 37°C with 5% CO2.

-

Maintain the cells by passaging them at 80-90% confluency.

-

For experiments, seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a density that will allow for logarithmic growth during the treatment period.

-

Allow the cells to attach and resume proliferation for 24 hours.

-

Prepare fresh dilutions of thiocoraline in complete growth medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest thiocoraline concentration).

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of thiocoraline or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells seeded and treated in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium.

-

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by BrdU/DNA Flow Cytometry

Materials:

-

Cells seeded and treated in 6-well plates

-

Bromodeoxyuridine (BrdU)

-

Ethanol (70%, ice-cold)

-

DNase I

-

Anti-BrdU antibody (FITC-conjugated)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Towards the end of the thiocoraline treatment period, pulse-label the cells with BrdU (e.g., 10 µM) for a short period (e.g., 30-60 minutes) to label cells in the S phase.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Before staining, wash the fixed cells with PBS.

-

Treat the cells with DNase I to partially denature the DNA and expose the incorporated BrdU.

-

Stain the cells with a FITC-conjugated anti-BrdU antibody.

-

Wash the cells and then stain with a PI solution containing RNase A to label the total DNA content.

-

Analyze the samples using a flow cytometer. The BrdU signal will identify cells in S phase, while the PI signal will determine the cell cycle distribution (G1, S, G2/M).

Western Blot Analysis for Signaling Pathways

Materials:

-

Cells seeded and treated in 6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Notch1, anti-HES1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

By following these protocols, researchers can effectively investigate the cellular and molecular effects of thiocoraline, contributing to a deeper understanding of its potential as an anticancer agent.

References

- 1. mcf7.com [mcf7.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Thiocoraline | TargetMol [targetmol.com]

- 4. Clonogenic Assay [en.bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 7. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flowcytometry-embl.de [flowcytometry-embl.de]

- 10. nationwidechildrens.org [nationwidechildrens.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

Application Notes and Protocols for In Vitro Assays of Thiocoraline Activity

Introduction

Thiocoraline is a microbial natural product, specifically a cyclic thiodepsipeptide, isolated from the marine actinomycete Micromonospora marina.[1][2][3] It has demonstrated potent anti-tumor activity against a range of human cancer cell lines, including lung, colon, breast, and melanoma.[2][4][5] The primary mechanism of action for Thiocoraline involves the inhibition of DNA replication.[1][6] It acts as a DNA bisintercalator, binding to DNA and subsequently inhibiting the elongation activity of DNA polymerase α.[5][6][7] This leads to profound perturbations in the cell cycle, characteristically causing an arrest in the G1 phase and a slowing of the S phase progression.[1][6][8] Unlike many other DNA-binding anti-tumor agents, Thiocoraline does not induce DNA breakage or inhibit topoisomerase II.[6][7][8]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Thiocoraline, intended for researchers in oncology, pharmacology, and drug development.

Cytotoxicity and Antiproliferative Assays

Application Note: The initial step in evaluating the anti-tumor potential of Thiocoraline is to determine its cytotoxicity against various cancer cell lines. This helps establish the effective concentration range for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are key parameters derived from these assays. Thiocoraline has shown potent activity in the nanomolar to picomolar range against several human cancer cell lines.[9][10]

Data Presentation: Cytotoxicity of Thiocoraline

| Cell Line | Assay Type | Value | Reference |

| P-388 (Murine Leukemia) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |

| A-549 (Human Lung Carcinoma) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |

| MEL-28 (Human Melanoma) | Cytotoxicity | IC50: 0.002 µg/mL | [11] |

| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | IC50: 0.01 µg/mL | [11] |

| L1210 (Mouse Leukemia) | Cytotoxicity | IC50: 200 pM | [10] |

| Panel of 12 Human Cancer Lines | Growth Inhibition | Median GI50: 2.4±1.7 nM | [10] |

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard cell proliferation assay methodologies.[12]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Drug Treatment: Treat cells with a serial dilution of Thiocoraline (e.g., from 0.1 nM to 1 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.

DNA Binding Assays

Application Note: Thiocoraline's activity stems from its ability to bind DNA as a bisintercalator, meaning its two planar chromophore moieties insert between stacked base pairs.[9][13][14] In vitro assays are crucial to confirm this interaction and to identify any sequence specificity. Fluorescence melting studies and DNase I footprinting have shown that Thiocoraline can stabilize double-helical DNA and exhibits a preference for certain sequences, such as CpG steps.[13][15]

Experimental Protocol: Fluorescence Melting Assay

This assay measures the increase in a DNA-binding ligand's ability to stabilize the DNA double helix, reflected by an increased melting temperature (Tm).[13]

-

Oligonucleotide Preparation: Synthesize or purchase fluorescently labeled, self-complementary oligonucleotides of a defined sequence.

-

Reaction Mixture: In a microplate suitable for a real-time PCR system, prepare reaction mixtures containing the labeled oligonucleotide (e.g., 200 nM), a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2), and varying concentrations of Thiocoraline.

-

Thermal Denaturation: Place the plate in a real-time thermal cycler. Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then cool slowly to 25°C to allow for annealing.

-

Melting Curve Acquisition: Generate a melting curve by increasing the temperature from 25°C to 95°C in small increments (e.g., 0.5°C per minute), measuring fluorescence at each step. As the DNA melts, the fluorophore and quencher separate, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the peak of the first derivative of the melting curve (-dF/dT). Calculate the change in melting temperature (ΔTm) induced by Thiocoraline at each concentration. A significant increase in Tm indicates ligand binding and stabilization of the DNA duplex.

Visualization: Thiocoraline DNA Bisintercalation

Caption: Thiocoraline bisintercalation into the DNA double helix.

DNA Polymerase α Inhibition Assay

Application Note: The primary molecular target of Thiocoraline is DNA polymerase α.[6][7] Its inhibition of this enzyme directly blocks DNA replication, leading to cell cycle arrest. A primer extension assay is a direct method to measure the inhibitory effect of Thiocoraline on DNA elongation catalyzed by DNA polymerase α.[6]

Experimental Protocol: Primer Extension Assay

This protocol is based on the methodology described by Erba et al. (1999).[6]

-

Substrate Preparation: Anneal a short primer (e.g., 11-mer) to a longer template oligonucleotide (e.g., 25-mer) by heating at 90°C for 5 minutes followed by slow cooling to room temperature.

-

Reaction Setup: Prepare 10 µL reaction mixtures containing:

-

Annealed primer/template (1 µM)

-

DNA Polymerase α (0.75 units)

-

dNTPs (10 µM) including [α-³²P]dCTP for radiolabeling

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

-

Indicated concentrations of Thiocoraline or DMSO (vehicle control).

-

-

Incubation: Incubate the samples for 60 minutes at 37°C.

-

Reaction Termination: Stop the reactions by adding EDTA and a loading buffer (e.g., formamide, bromophenol blue).

-

Electrophoresis: Denature the samples by heating and run them on a denaturing 20% polyacrylamide gel to separate the products by size.

-

Detection and Analysis: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphoimager. Quantify the radioactivity in the bands corresponding to the extended primer. Express the results as a percentage of DNA synthesis compared to the control reaction without Thiocoraline.

Cell Cycle Analysis